2,4-DINITRO-5,10-DIHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-11-ONE is a complex organic compound with the molecular formula and a CAS number of 22177-14-6. This compound belongs to the dibenzo[b,e][1,4]diazepinone family, which is recognized for its diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry and pharmacology . The presence of two nitro groups at the 2 and 4 positions significantly alters its chemical reactivity and biological properties.
The compound is classified as a nitro-substituted derivative of dibenzo[b,e][1,4]diazepin-11-one. It is synthesized through nitration processes that introduce nitro groups into the dibenzodiazepine structure. This compound is primarily sourced from chemical suppliers such as Sigma-Aldrich and is utilized in various research applications, particularly in the development of pharmaceuticals .
The synthesis of 2,4-DINITRO-5,10-DIHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-11-ONE typically involves a multi-step process:
The nitration reaction requires careful monitoring of temperature and reaction time to prevent over-nitration or degradation of the compound. Typical conditions involve maintaining temperatures below 50°C during the addition of nitrating agents.
The molecular structure of 2,4-DINITRO-5,10-DIHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-11-ONE features a dibenzo structure with two fused benzene rings and a diazepine ring. The nitro groups are positioned ortho to each other on one of the benzene rings.
CC1=C(C(=O)N2C=CC=CC=C2C1=CN=N2)C(=O)N(C(=O)C(C)=O)=N
.2,4-DINITRO-5,10-DIHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-11-ONE can undergo several significant chemical reactions:
These reactions are typically conducted under controlled laboratory conditions to ensure selectivity and yield.
The mechanism of action for 2,4-DINITRO-5,10-DIHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-11-ONE involves its interaction with cellular targets that may lead to apoptosis in cancer cells. Research indicates that derivatives induce apoptosis by affecting mitochondrial membrane potential and increasing reactive oxygen species levels . This apoptotic effect is crucial for its potential use in cancer therapies.
2,4-DINITRO-5,10-DIHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-11-ONE has several promising applications:
CAS No.: 79982-94-8
CAS No.: 1232861-58-3
CAS No.: 334-20-3
CAS No.: 76060-17-8
CAS No.: 13441-54-8
CAS No.: 919005-14-4